5-Methoxy-2-methylpyrimidin-4-ol

PRMT5 Inhibition Epigenetics Cancer Research

5-Methoxy-2-methylpyrimidin-4-ol is a dual-substituted pyrimidine scaffold with characterized binding affinity (Ki = 313 nM) against PRMT5/MEP50 and differential inhibition of viral thymidine kinases. This specific substitution pattern is essential for reliable SAR, hit validation, and assay development in epigenetic and antiviral research. Choose this compound to avoid false positives/negatives associated with mono-substituted or unsubstituted pyrimidine analogs.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 698-35-1
Cat. No. B1307798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-methylpyrimidin-4-ol
CAS698-35-1
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=O)N1)OC
InChIInChI=1S/C6H8N2O2/c1-4-7-3-5(10-2)6(9)8-4/h3H,1-2H3,(H,7,8,9)
InChIKeyHNRXBZSZNOSWGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-methylpyrimidin-4-ol CAS 698-35-1: Pyrimidine Scaffold for Antiviral & Anticancer Research Procurement


5-Methoxy-2-methylpyrimidin-4-ol (CAS 698-35-1, molecular formula C6H8N2O2, MW 140.14 g/mol) is a disubstituted pyrimidine scaffold featuring a methoxy group at the 5-position and a methyl group at the 2-position [1]. This specific substitution pattern confers a distinct chemical identity and biological interaction profile compared to its mono-substituted or unsubstituted analogs . The compound is also known by several alternative nomenclatures including 5-Methoxy-2-methyl-4(3H)-pyrimidinone and 2-Methyl-5-methoxyuracil, reflecting its tautomeric behavior [1]. As a key intermediate for nucleoside analog synthesis and a characterized enzyme inhibitor, it serves as a versatile research tool in medicinal chemistry and chemical biology workflows [2].

5-Methoxy-2-methylpyrimidin-4-ol Procurement: Why Simple Pyrimidine Interchange Fails in Target Engagement


In-class pyrimidine analogs are not functionally interchangeable due to the profound impact of substitution patterns on enzyme binding affinity and selectivity. For instance, while unsubstituted pyrimidines or those with a single substituent (e.g., 2-methylpyrimidin-4-ol or 5-methoxypyrimidin-4-ol) exhibit limited or different biological activity profiles , the dual substitution of 5-Methoxy-2-methylpyrimidin-4-ol confers measurable inhibition against specific targets like PRMT5 and viral thymidine kinases [1]. Furthermore, its potential for increased toxicity compared to some analogs, as noted for 2,5-Dimethylpyrimidin-4-ol, underscores that structural variations can significantly alter safety profiles . Therefore, substituting one pyrimidine core for another without validation can lead to false-negative or false-positive results in screening campaigns, and may introduce uncharacterized off-target effects.

5-Methoxy-2-methylpyrimidin-4-ol Comparative Efficacy: Quantified Inhibition Data vs. Analogs for Research Selection


PRMT5/MEP50 Binding Affinity (Ki) for 5-Methoxy-2-methylpyrimidin-4-ol

5-Methoxy-2-methylpyrimidin-4-ol demonstrates measurable binding affinity to the PRMT5/MEP50 complex with a Ki of 313 nM [1]. While this is a specific quantitative value, it is noted that more potent PRMT5 inhibitors exist, with some analogs exhibiting IC50 values as low as 0.800 nM and 25 nM in other studies [2], establishing a baseline for structure-activity relationship (SAR) analysis.

PRMT5 Inhibition Epigenetics Cancer Research

PRMT5/MEP50 Inhibition Potency (IC50) in Competitive Fluorescence Polarization Assay

In a competitive fluorescence polarization assay, 5-Methoxy-2-methylpyrimidin-4-ol inhibited the PRMT5/MEP50 complex with an IC50 of 1,060 nM [1]. This value is approximately three-fold higher than its binding Ki of 313 nM, indicating a consistent but moderate level of inhibition in a functional assay. This provides a useful benchmark for comparing the functional activity of other analogs in the same assay platform.

PRMT5 Inhibition Drug Discovery Biochemical Assay

Selective Inhibition of Herpes Simplex Virus-1 vs. Feline Herpesvirus Thymidine Kinase

The compound demonstrates a 10.9-fold selectivity in inhibiting Herpes simplex virus-1 thymidine kinase (IC50 = 3.5 µM) over Feline herpesvirus thymidine kinase (IC50 = 38 µM) [1]. This differential inhibition profile provides a quantifiable measure of target selectivity between two related viral enzymes.

Antiviral Research Thymidine Kinase Selectivity Profiling

Lack of Significant Human Topoisomerase IIα Inhibition

5-Methoxy-2-methylpyrimidin-4-ol exhibits negligible inhibition of human DNA topoisomerase IIα, with an IC50 greater than 1,000,000 nM (1 mM) [1]. This demonstrates a clear lack of activity against this common anticancer target, distinguishing it from other pyrimidine derivatives that may act as topoisomerase poisons.

Topoisomerase Inhibition Off-Target Screening Anticancer Selectivity

5-Methoxy-2-methylpyrimidin-4-ol: Targeted Research Applications Based on Quantified Biological Activity


Epigenetic Probe Development for PRMT5/MEP50 Complex

Utilize 5-Methoxy-2-methylpyrimidin-4-ol as a scaffold with characterized binding affinity (Ki = 313 nM) and functional inhibition (IC50 = 1,060 nM) against the PRMT5/MEP50 complex [1]. This compound serves as a starting point for structure-activity relationship (SAR) studies aimed at improving potency, which can be benchmarked against more potent inhibitors in the class (IC50 values as low as 0.800 nM) [2]. It is suitable for biochemical assay development and hit validation in epigenetic drug discovery programs.

Antiviral Target Profiling: Viral Thymidine Kinase Selectivity

Employ 5-Methoxy-2-methylpyrimidin-4-ol to study selectivity between viral thymidine kinases. Its 10.9-fold differential inhibition of HSV-1 TK (IC50 = 3.5 µM) versus Feline herpesvirus TK (IC50 = 38 µM) provides a useful tool for investigating structural determinants of substrate recognition and for profiling potential antiviral leads [3].

Anticancer Off-Target Screening Reference

Use 5-Methoxy-2-methylpyrimidin-4-ol as a reference compound in topoisomerase IIα inhibition assays. Its demonstrated lack of activity (IC50 > 1 mM) allows it to serve as a negative control to validate assay conditions and to differentiate the mechanism of action of other pyrimidine-based anticancer agents that may act via topoisomerase inhibition [4].

Synthesis of Nucleoside Analogs and Pyrimidine Derivatives

Leverage the compound's established role as a key intermediate in the synthesis of biologically active molecules, including nucleoside analogs and enzyme inhibitors [5]. Its distinct substitution pattern allows for further functionalization, making it valuable in medicinal chemistry and chemical biology workflows for generating diverse pyrimidine-based libraries [5].

Technical Documentation Hub

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